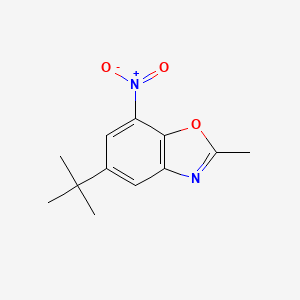![molecular formula C14H21N3O3S B13885920 tert-butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13885920.png)
tert-butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a phenyl ring, and a hydroxyethylcarbamothioylamino moiety. Its chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of tert-butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenylcarbamate intermediate: This step involves the reaction of 4-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine.
Introduction of the hydroxyethylcarbamothioylamino group: The intermediate is then reacted with 2-hydroxyethyl isothiocyanate under controlled conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
tert-Butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate can be compared with similar compounds such as:
tert-Butyl N-hydroxycarbamate: Known for its use in generating t-Boc–N=O for Diels Alder reactions.
tert-Butyl carbamate: Used in palladium-catalyzed synthesis of N-Boc-protected anilines.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Studied for its unique hydrogen bonding patterns.
Propriétés
Formule moléculaire |
C14H21N3O3S |
|---|---|
Poids moléculaire |
311.40 g/mol |
Nom IUPAC |
tert-butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate |
InChI |
InChI=1S/C14H21N3O3S/c1-14(2,3)20-13(19)17-11-6-4-10(5-7-11)16-12(21)15-8-9-18/h4-7,18H,8-9H2,1-3H3,(H,17,19)(H2,15,16,21) |
Clé InChI |
NUCWLHGCWOMPQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=S)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


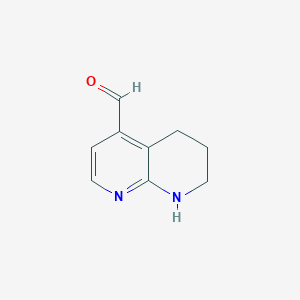

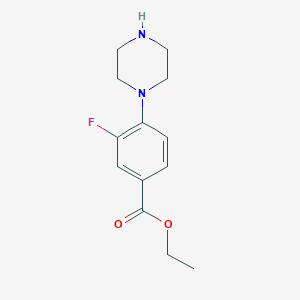
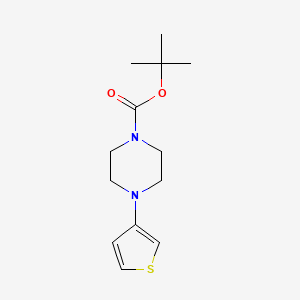
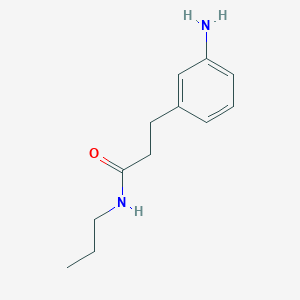


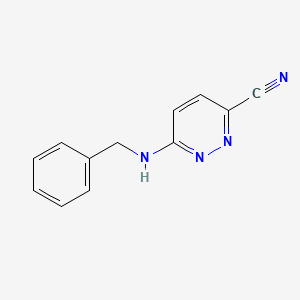
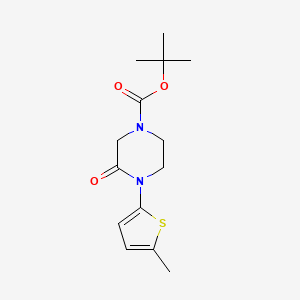
![2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline](/img/structure/B13885886.png)
![4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13885890.png)
![2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13885893.png)
